Amn082 dihydrochloride

Overview

Description

Mechanism of Action

Target of Action

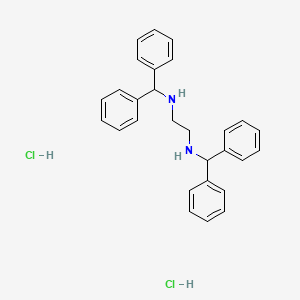

AMN082 dihydrochloride, also known as N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride, is a selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7) . mGluR7 is a member of Group III metabotropic glutamate receptors, which are G-protein coupled receptors that mediate slower, longer-lasting effects through second messenger systems .

Mode of Action

This compound interacts with mGluR7 via an allosteric site in the transmembrane domain . It potently inhibits cAMP accumulation and stimulates GTPγS binding in recombinant cells and on membranes expressing mGluR7 . This interaction mimics the effect of glutamate, the natural ligand for mGluR7 .

Biochemical Pathways

The activation of mGluR7 by this compound leads to the inhibition of cAMP accumulation and stimulation of GTPγS binding .

Pharmacokinetics

This compound is orally active and can penetrate the blood-brain barrier . This allows the compound to exert its effects directly within the central nervous system.

Result of Action

The activation of mGluR7 by this compound has been associated with various effects at the molecular and cellular levels. For instance, it has been shown to stimulate the release of stress hormones . In a study on traumatic brain injury in rats, AMN082 was found to exert neuroprotective effects by attenuating glutamate receptor-associated nitrosative stress and neuronal apoptosis .

Biochemical Analysis

Biochemical Properties

Amn082 dihydrochloride potently inhibits cAMP accumulation and stimulates GTP binding in mGluR7 transfected cells . It is selective over mGlu1, 2, 3, 4, 5, 6, and 8, ionotropic receptors .

Cellular Effects

This compound has been shown to have neuroprotective effects in rats after traumatic brain injury . It attenuates glutamate receptor-associated neuronal apoptosis and improves functional outcomes .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the mGluR7 receptor . This binding mimics the effect of glutamate, leading to the inhibition of cAMP accumulation and stimulation of GTP binding .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For example, it has been shown to produce antidepressant-like activity and receptor occupancy at SERT up to 4 hours post-dose .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (5 mg/kg) has been shown to reverse haloperidol-induced catalepsy in rats .

Transport and Distribution

This compound is orally active and brain penetrant , suggesting that it can cross the blood-brain barrier and be distributed within the brain.

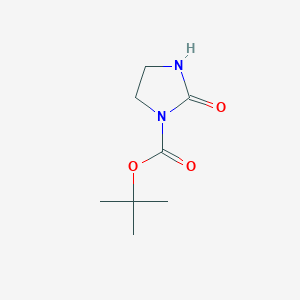

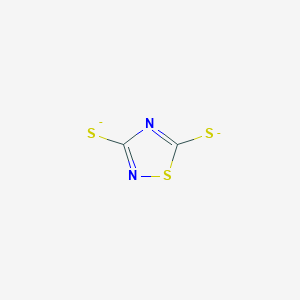

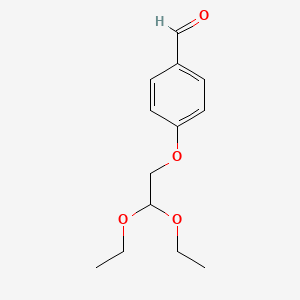

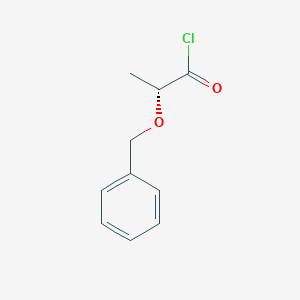

Preparation Methods

Synthetic Routes and Reaction Conditions: Amn082 dihydrochloride can be synthesized through a multi-step organic synthesis process. The initial step involves the reaction of benzhydrol with ethylenediamine under controlled conditions to form the intermediate compound. Subsequent steps include purification and conversion to the dihydrochloride salt form.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring high purity, and maintaining cost-effectiveness. Large-scale reactors and advanced purification techniques are employed to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Amn082 dihydrochloride primarily undergoes reactions related to its role as an mGlu7 agonist. These reactions include binding to the receptor, inducing conformational changes, and modulating downstream signaling pathways.

Common Reagents and Conditions: The reactions involving this compound typically require physiological conditions, such as a neutral pH and body temperature. Reagents used in these reactions include various buffers and solvents to maintain the stability of the compound.

Major Products Formed: The primary product of this compound's interaction with mGlu7 receptors is the modulation of intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release.

Scientific Research Applications

Chemistry: In chemistry, Amn082 dihydrochloride is used as a tool to study the structure-activity relationships of mGlu7 receptors and to develop new compounds with improved efficacy and selectivity.

Biology: In biological research, this compound is employed to investigate the role of mGlu7 receptors in various physiological processes, such as sleep patterns, learning and memory, and locomotion.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications in treating neurological and psychiatric disorders. Its ability to modulate mGlu7 receptors makes it a promising candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting mGlu7 receptors. Its selective agonist properties make it valuable for screening and optimizing potential therapeutic agents.

Comparison with Similar Compounds

AMN082: The parent compound, used as a reference in research studies.

L-838,417: Another mGlu7 agonist with similar properties but different chemical structure.

ADX-47273: A selective mGlu7 receptor antagonist used for comparative studies.

Uniqueness: Amn082 dihydrochloride is unique in its high selectivity and potency for mGlu7 receptors, making it a valuable tool for studying the receptor's role in various biological processes and potential therapeutic applications.

Properties

IUPAC Name |

N,N'-dibenzhydrylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQCDCNQANSUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017562 | |

| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97075-46-2 | |

| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMN082 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B3156406.png)

![(R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine](/img/structure/B3156414.png)

![8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt](/img/structure/B3156448.png)

![5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B3156475.png)

![2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B3156485.png)